(S)-N,N-diethylpyrrolidin-3-amine
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Overview
Description
(S)-N,N-diethylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-diethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine with diethylamine under specific conditions. One common method is the reductive amination of pyrrolidine with diethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-diethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
(S)-N,N-diethylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N,N-diethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-N,N-diethylpyrrolidin-3-amine: The enantiomer of (S)-N,N-diethylpyrrolidin-3-amine, with similar but distinct biological activities.
N,N-diethylpyrrolidine: A non-chiral analog with different stereochemical properties.
N,N-dimethylpyrrolidin-3-amine: A structurally similar compound with different alkyl groups.
Uniqueness
This compound is unique due to its chiral nature, which allows for specific interactions with chiral receptors and enzymes. This specificity can lead to distinct biological activities and applications compared to its non-chiral or differently substituted analogs.
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S)-N,N-diethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
XHOADYKJSBCVBJ-QMMMGPOBSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1CCNC1 |
Canonical SMILES |
CCN(CC)C1CCNC1 |
Origin of Product |
United States |
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